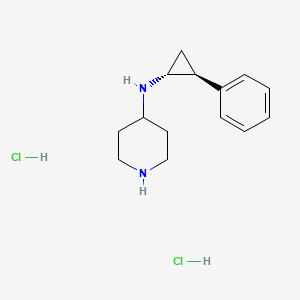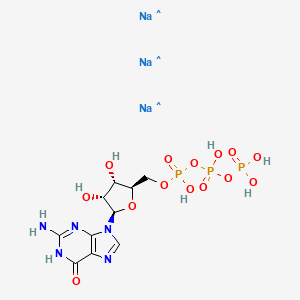
Guanosine 5'-(tetrahydrogen triphosphate), trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine 5’-triphosphate trisodium salt, also known as 5’-GTP trisodium salt, is a guanine nucleotide containing three phosphate groups esterified to the sugar moiety . It is a non-hydrolyzable analog of GTP that binds and irreversibly activates G proteins . It is an enhancer of myogenic cell differentiation in murine cells .
Synthesis Analysis
Guanosine 5’-triphosphate trisodium salt is a substrate for RNA synthesis during the transcription process or DNA during DNA replication . It is also used as an energy source for protein synthesis and gluconeogenesis .Molecular Structure Analysis
The molecular formula of Guanosine 5’-triphosphate trisodium salt is C10H13N5Na3O14P3 . The molecular weight is 589.13 .Chemical Reactions Analysis
Guanosine 5’-triphosphate trisodium salt functions as a carrier of phosphates and pyrophosphates involved in channeling chemical energy into specific biosynthetic pathways . It activates the signal transducing G proteins which are involved in various cellular processes including proliferation, differentiation, and activation of several intracellular kinase cascades .Physical And Chemical Properties Analysis
Guanosine 5’-triphosphate trisodium salt appears as a white, lyophilized powder . It is soluble in water .Aplicaciones Científicas De Investigación
Enhancement of Mass Spectrometry Analysis : GTP, along with other polyphosphonated salts, enhances negative-ion electrospray mass spectrometry analysis. This improvement is achieved through diethylamine (DEA) treatment, which significantly increases the intensities of the acid ions and reduces signals associated with sodium adduction (Ballantine, Games, & Slater, 1997).
Preparation Method : A preparative method has been developed for obtaining pure tetrasodium guanosine 5′-triphosphate from the morpholide of guanosine 5′-monophosphate. This process involves chromatography on DEAE-cellulose, yielding 61-65% based on the morpholide (Lomakina & Grineva, 1965).
Biomedical Research : In biomedical research, GTP has been used to study the effects on opiate receptors. For instance, it was found to increase the affinity of buprenorphine for morphine sites in rat brain (Villiger, 1984).
Study of Molecular Structures : GTP has been used in the study of molecular structures, such as investigating the quadruple helix formed by guanosine 5'-monophosphate (Lipanov, Quintana, & Dickerson, 1990).
Hydrogel Formation : Research shows that GTP can be involved in the formation of hydrogels composed of GMP-quadruplexes, which are stabilized by lanthanide ions. This finding indicates potential applications in material science (Zhang et al., 2018).
Role in Neurosciences : In neuroscience, studies have used GTP to explore receptor-dependent activation of G-proteins in brain tissue sections (Laitinen, 1999).
Platelet Secretion Studies : GTP has also been used to study the properties of 5-hydroxytryptamine secretion from human platelets, highlighting its role in cellular processes (Knight & Scrutton, 1986).
Chemical and Biochemical Research : GTP has been utilized in research to understand the mechanism of guanosine nucleotide hydrolysis, which is crucial for understanding various biochemical pathways (Feuerstein, Goody, & Webb, 1989).
Binding Site Studies : Studies have identified GTP-binding sites on certain enzymes, like guinea pig liver transglutaminase, providing insights into enzyme regulation and function (Achyuthan & Greenberg, 1987).
Electrochemical Investigations : GTP has been investigated electrochemically, revealing insights into its oxidation behavior and providing a basis for analytical applications (Goyal & Tyagi, 2005).
Mecanismo De Acción
Target of Action
Guanosine 5’-triphosphate trisodium salt (GTP Trisodium salt) primarily targets G proteins , which are involved in various cellular processes . It also interacts with several other targets such as RNA-directed RNA polymerase, Uridine-cytidine kinase-like 1, GTPase HRas, and Genome polyprotein .
Mode of Action
GTP Trisodium salt activates the signal transducing G proteins . It binds to these proteins and induces changes in their activity. This compound is a non-hydrolyzable analog of GTP, meaning it can bind and irreversibly activate G proteins .
Biochemical Pathways
The activation of G proteins by GTP Trisodium salt influences several biochemical pathways. These pathways are involved in cellular processes such as proliferation, differentiation, and activation of several intracellular kinase cascades . The compound also plays a role in the enzymatic biosynthesis of DNA and RNA .
Pharmacokinetics
It’s known that the compound is soluble in water , which could influence its bioavailability.
Result of Action
The activation of G proteins by GTP Trisodium salt can lead to various molecular and cellular effects. For instance, it has been found to up-regulate miRNA (specifically miR133a and miR133b) and myogenic regulator factor . It also induces human myogenic precursor cells to release exosomes filled with guanosine-based molecules (mainly guanosine) into the extracellular environment .
Action Environment
The action of GTP Trisodium salt can be influenced by environmental factors. For example, the compound’s solubility in water could affect its distribution within the body and its interaction with target proteins . Additionally, the compound’s stability may be affected by the pH of the solution it’s in .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Guanosine 5’-triphosphate trisodium salt functions as a carrier of phosphates and pyrophosphates involved in channeling chemical energy into specific biosynthetic pathways . It activates signal transducing G proteins which are involved in various cellular processes including proliferation, differentiation, and activation of several intracellular kinase cascades . Proliferation and apoptosis are regulated in part by the hydrolysis of GTP by small GTPases Ras and Rho .
Cellular Effects
Guanosine 5’-triphosphate trisodium salt has been found to up-regulate miRNA (specifically miR133a and miR133b) and myogenic regulator factor and induces human myogenic precursor cells to release exosomes stuffed with guanosine based molecules (mainly guanosine) in the extracellular milieu .
Molecular Mechanism
Guanosine 5’-triphosphate trisodium salt exerts its effects at the molecular level by activating signal transducing G proteins which are involved in various cellular processes including proliferation, differentiation, and activation of several intracellular kinase cascades . Proliferation and apoptosis are regulated in part by the hydrolysis of GTP by small GTPases Ras and Rho .
Temporal Effects in Laboratory Settings
Guanosine 5’-triphosphate trisodium salt is a very unstable compound. It decomposes at least 2% within 6 months when stored at -0°C and at least 4% within one year stored at -0°C . Therefore, it is recommended to store this product at -20°C to achieve greater shelf-life .
Metabolic Pathways
Guanosine 5’-triphosphate trisodium salt is involved in several metabolic pathways, including the enzymatic biosynthesis of DNA and RNA . It functions as an energy-rich precursor of mononucleotide units in these pathways .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Guanosine 5'-triphosphate trisodium salt involves the conversion of Guanosine to Guanosine 5'-monophosphate, which is then phosphorylated to form Guanosine 5'-diphosphate and finally Guanosine 5'-triphosphate. The trisodium salt is then formed by reacting the triphosphate with sodium hydroxide.", "Starting Materials": [ "Guanosine", "Phosphoric acid", "Sodium hydroxide" ], "Reaction": [ "Guanosine is treated with phosphoric acid to form Guanosine 5'-monophosphate", "Guanosine 5'-monophosphate is then phosphorylated with phosphoric acid to form Guanosine 5'-diphosphate", "Guanosine 5'-diphosphate is further phosphorylated with phosphoric acid to form Guanosine 5'-triphosphate", "Guanosine 5'-triphosphate is then reacted with sodium hydroxide to form Guanosine 5'-triphosphate trisodium salt" ] } | |
Número CAS |
36051-31-7 |
Fórmula molecular |
C10H13N5Na3O14P3 |
Peso molecular |
589.13 g/mol |
Nombre IUPAC |
trisodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.3Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 |
Clave InChI |
KZRMTEVIDYXWQW-CYCLDIHTSA-K |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
Descripción física |
Solid |
Números CAS relacionados |
28141-84-6 (Parent) |
Origen del producto |
United States |
Q & A
Q1: What is the impact of diethylamine (DEA) treatment on the electrospray mass spectrometry analysis of Guanosine 5'-triphosphate trisodium salt?
A1: DEA treatment significantly enhances the electrospray mass spectrometry analysis of Guanosine 5'-triphosphate trisodium salt []. Before treatment, the compound produces low-intensity signals, primarily a series of ion peaks representing analyte acid ions with varying sodium adducts. DEA treatment results in a substantial increase in the intensity of acid ion signals and those of molecular fragments containing a phosphonate group. Importantly, DEA treatment significantly reduces or eliminates all ion signals related to sodium adduction []. This suggests that DEA facilitates a sodium displacement mechanism in polyphosphonated salts, similar to observations in polysulfonated salts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




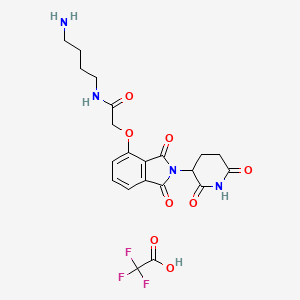
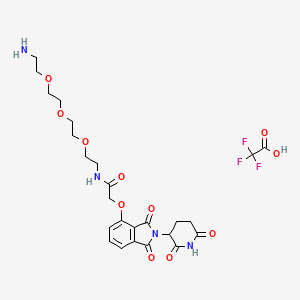
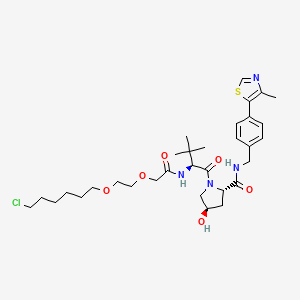
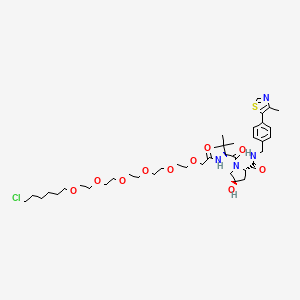




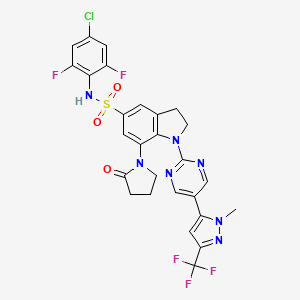
![4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B560599.png)

